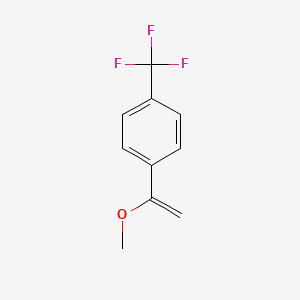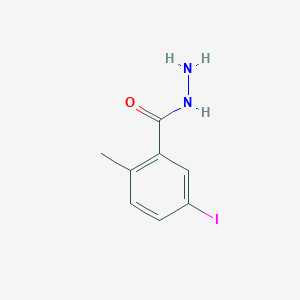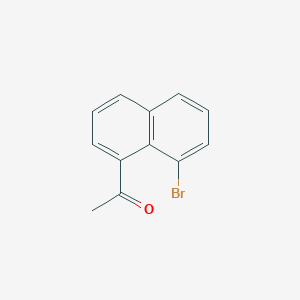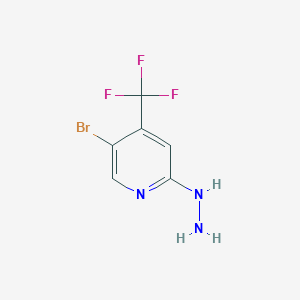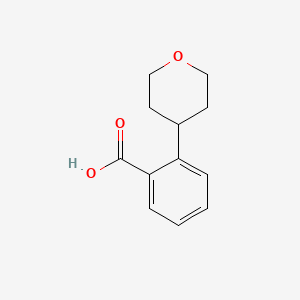![molecular formula C11H20BrNOSSi B13672075 4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole](/img/structure/B13672075.png)
4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole is a synthetic organic compound that features a thiazole ring substituted with a bromo group and a tert-butyldimethylsilyl-protected hydroxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-aminothiazole derivative.
Protection of the Hydroxyethyl Group: The hydroxyethyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole to form the tert-butyldimethylsilyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic or fluoride ion conditions to reveal the free hydroxyethyl group.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) or acidic conditions using hydrochloric acid (HCl).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of new thiazole derivatives with different substituents at the 4-position.
Deprotection: Formation of 4-Bromo-2-[2-hydroxyethyl]thiazole.
Oxidation and Reduction: Various oxidized or reduced thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery and development.
Material Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-[(tert-butyldimethylsilyl)oxy]pyridine: Similar in structure but with a pyridine ring instead of a thiazole ring.
4-Bromo-2-tert-butylaniline: Contains a bromo group and a tert-butyl group but lacks the thiazole ring and the hydroxyethyl group.
(4-Bromophenoxy)-tert-butyldimethylsilane: Features a bromo-substituted phenoxy group with a tert-butyldimethylsilyl group.
Uniqueness
4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole is unique due to the presence of both the thiazole ring and the tert-butyldimethylsilyl-protected hydroxyethyl group. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C11H20BrNOSSi |
|---|---|
Molekulargewicht |
322.34 g/mol |
IUPAC-Name |
2-(4-bromo-1,3-thiazol-2-yl)ethoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C11H20BrNOSSi/c1-11(2,3)16(4,5)14-7-6-10-13-9(12)8-15-10/h8H,6-7H2,1-5H3 |
InChI-Schlüssel |
DBMVJTDBGHYGCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCC1=NC(=CS1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


